molecular formula C7H7FN2O B13203157 2-Amino-1-(3-fluoropyridin-4-yl)ethan-1-one

2-Amino-1-(3-fluoropyridin-4-yl)ethan-1-one

Cat. No.: B13203157
M. Wt: 154.14 g/mol
InChI Key: ILZJVLTUSHDQAY-UHFFFAOYSA-N
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Description

2-Amino-1-(3-fluoropyridin-4-yl)ethan-1-one is an organic compound with the molecular formula C7H7FN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of the fluorine atom on the pyridine ring and the amino group on the ethanone moiety makes this compound interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3-fluoropyridin-4-yl)ethan-1-one typically involves the reaction of 3-fluoropyridine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like sodium hydroxide (NaOH). The reaction mixture is heated to a specific temperature, often around 100°C, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, including temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3-fluoropyridin-4-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

    Oxidation: The major products include oxides and hydroxyl derivatives.

    Reduction: The major products are the corresponding amines and alcohols.

    Substitution: The products depend on the substituent introduced, such as alkyl or aryl derivatives.

Scientific Research Applications

2-Amino-1-(3-fluoropyridin-4-yl)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-1-(3-fluoropyridin-4-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity to these targets, leading to the modulation of biological pathways. The amino group plays a crucial role in forming hydrogen bonds with the active sites of enzymes, thereby influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(3-chloropyridin-4-yl)ethan-1-one
  • 2-Amino-1-(3-bromopyridin-4-yl)ethan-1-one
  • 2-Amino-1-(3-iodopyridin-4-yl)ethan-1-one

Uniqueness

The presence of the fluorine atom in 2-Amino-1-(3-fluoropyridin-4-yl)ethan-1-one imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its chloro, bromo, and iodo counterparts. These properties make it a valuable compound in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles.

Properties

Molecular Formula

C7H7FN2O

Molecular Weight

154.14 g/mol

IUPAC Name

2-amino-1-(3-fluoropyridin-4-yl)ethanone

InChI

InChI=1S/C7H7FN2O/c8-6-4-10-2-1-5(6)7(11)3-9/h1-2,4H,3,9H2

InChI Key

ILZJVLTUSHDQAY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1C(=O)CN)F

Origin of Product

United States

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